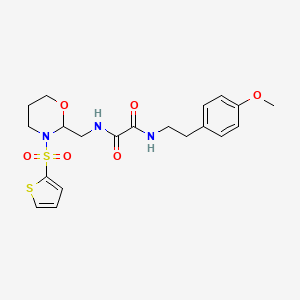![molecular formula C25H30N4O5 B2928074 1-({4-[5-(Piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]phenyl}sulfonyl)azepane CAS No. 1189909-41-8](/img/structure/B2928074.png)
1-({4-[5-(Piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]phenyl}sulfonyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the carbonyl group, and the formation of the oxadiazole ring. However, without specific information or literature on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperidine ring would provide a basic site due to the presence of the nitrogen atom, while the carbonyl group would provide a site of polarity. The oxadiazole ring would likely contribute to the compound’s aromaticity.Chemical Reactions Analysis
Again, without specific information on this compound, it’s difficult to provide a detailed analysis of its chemical reactions. However, in general, piperidines can undergo a variety of reactions, including substitutions, reductions, and oxidations. Oxadiazoles can also participate in various reactions, particularly at the nitrogen and oxygen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence a compound’s properties. Without specific information on this compound, it’s difficult to provide a detailed analysis of its properties.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Compounds bearing the 1,3,4-oxadiazole moiety, including variations with piperidine-1-ylsulfonyl groups, have been synthesized and evaluated for their biological activities. Specifically, a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides were prepared and screened for butyrylcholinesterase (BChE) enzyme inhibition. Molecular docking studies were also conducted to assess the binding affinity and orientation of these compounds in the active sites of the human BChE protein, identifying key amino acid residues involved in ligand stabilization (Khalid et al., 2016).
Antimicrobial Properties
Another research focus has been on the antimicrobial properties of 1,3,4-oxadiazole bearing compounds. N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and exhibited moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Antibacterial Activity of Acetamide Derivatives
The synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores also demonstrates the compound's application in combating bacterial infections. These derivatives have shown to be moderate inhibitors against a variety of bacterial strains, with certain compounds exhibiting potent antibacterial activity (Iqbal et al., 2017).
Enzyme Inhibition for Alzheimer’s Disease
A series of N-substituted derivatives were synthesized to evaluate new drug candidates for Alzheimer’s disease, showcasing the compound's potential in therapeutic applications related to neurodegenerative disorders. These derivatives were assessed for enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer’s disease treatment (Rehman et al., 2018).
Glycine Transporter 1 (GlyT1) Inhibitors
Derivatives of the compound were identified as novel inhibitors of Glycine Transporter 1 (GlyT1), suggesting its utility in the development of treatments for disorders associated with glycine transport, such as schizophrenia. Modifications to the compound structure, such as replacing the piperidine with an azepane, resulted in a modest increase in potency (Varnes et al., 2010).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. Without specific information on this compound, it’s difficult to provide a detailed analysis of its safety and hazards.
Zukünftige Richtungen
The future directions for research on this compound would depend on its intended use and the results of initial studies. Potential areas of interest could include optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in relevant models.
Eigenschaften
IUPAC Name |
4-[4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)piperidin-1-yl]-6,7-dimethoxyquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O5/c1-31-21-13-19-20(14-22(21)32-2)27-16-18(15-26)23(19)28-7-3-17(4-8-28)24(30)29-9-5-25(6-10-29)33-11-12-34-25/h13-14,16-17H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEZLXRZQOQHIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)N3CCC(CC3)C(=O)N4CCC5(CC4)OCCO5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-{1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl}piperidin-1-yl)-6,7-dimethoxyquinoline-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

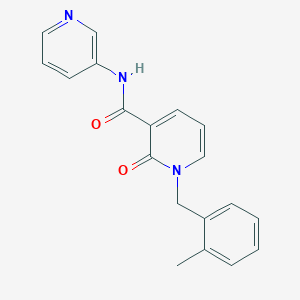
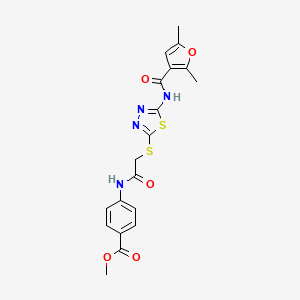
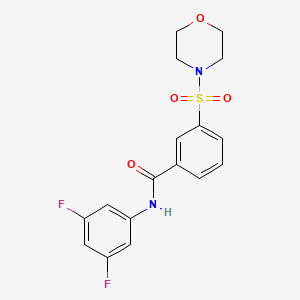
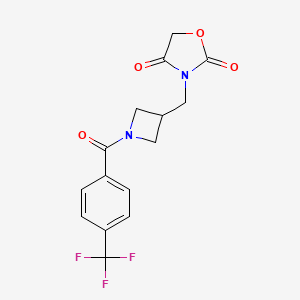
![2,4-Dihydro-6H-furo[3,4-c]pyrazol-6-one hydrochloride](/img/structure/B2927997.png)
![3-[(tert-Butylcarbamoyl)methyl]phenylboronic acid](/img/structure/B2927999.png)
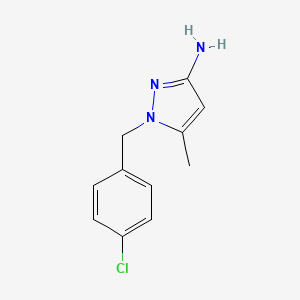
![(E)-3-phenyl-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2928003.png)
![N-(3,4-dichlorophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2928005.png)
![2-(3-chlorobenzyl)-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2928006.png)
![8-((3,4-Dimethylphenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2928008.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-(2,3-dimethylphenyl)ethanediamide](/img/structure/B2928011.png)
